N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine
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Overview
Description
N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine is a complex organic compound with a unique structure that includes a benzopyran ring system and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine typically involves the condensation of 4-methoxybenzaldehyde with 3-hydroxy-2H-1-benzopyran-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Hydroxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine
- N-[2-(4-Methylphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine
Uniqueness
N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds with different substituents.
Properties
CAS No. |
62232-19-3 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-4H-chromen-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H15NO3/c1-19-13-8-6-11(7-9-13)16-14(17-18)10-12-4-2-3-5-15(12)20-16/h2-9,16,18H,10H2,1H3 |
InChI Key |
BZOQNGJTQAHIBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=NO)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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